2-Chloro-6-methylbenzene-1-sulfonamide
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Overview
Description
2-Chloro-6-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated and methylated benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or an amine to form the sulfonamide .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-6-methylbenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides and oxidized or reduced derivatives of this compound .
Scientific Research Applications
2-Chloro-6-methylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylbenzene-1-sulfonamide
- 4-Chloro-3-methylbenzene-1-sulfonamide
- 2-Chloro-5-methylbenzene-1-sulfonamide
Uniqueness
2-Chloro-6-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The position of the chlorine and methyl groups can affect the compound’s ability to interact with various molecular targets and its overall stability .
Biological Activity
2-Chloro-6-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a sulfonamide functional group, which is critical for its interaction with various biological targets.
Chemical Structure and Properties
The molecular structure of this compound includes a benzene ring substituted with a chloro group, a methyl group, and a sulfonamide moiety. This unique arrangement of substituents contributes to its distinctive chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₇H₈ClN₁O₂S |
Molecular Weight | 195.67 g/mol |
Functional Groups | Chloro, Methyl, Sulfonamide |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions at the active sites of enzymes, leading to inhibition or modulation of their activity. Notably, it has been shown to inhibit carbonic anhydrases (CAs), which are pivotal in various physiological processes.
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory effects on carbonic anhydrase IX (CA IX) with an IC₅₀ value ranging from 10.93 to 25.06 nM, indicating strong selectivity over other isoforms like CA II . This inhibition mechanism is crucial for its potential use in treating conditions where CA IX is overexpressed, such as certain cancers.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it can inhibit bacterial growth by interfering with essential bacterial enzymes, similar to other sulfonamides . The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial activity of various sulfonamides, including this compound, against common pathogens. Results showed significant inhibition against Escherichia coli and Staphylococcus aureus, supporting its potential as an antimicrobial agent .
- Cancer Research : In vitro studies on cancer cell lines have revealed that this compound can induce apoptosis in MDA-MB-231 breast cancer cells. The mechanism involves increased annexin V-FITC staining, indicating early apoptotic changes .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide | Contains an ethyl group | Potentially different reactivity |
N-Ethyl-6-methylbenzene-1-sulfonamide | Lacks chloro group | May exhibit different biological properties |
2-Chloro-N-methylbenzene-1-sulfonamide | Contains a methyl instead of ethyl | Variation in steric hindrance affecting reactivity |
Properties
IUPAC Name |
2-chloro-6-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYMTSUCKIJOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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